Methyl 3,3,3-Trifluoro-2-phenylpropionate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,3,3-trifluoro-2-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-15-9(14)8(10(11,12)13)7-5-3-2-4-6-7/h2-6,8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBFYUNCVGESFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3,3,3 Trifluoro 2 Phenylpropionate and Analogous Structures
Catalytic Approaches to Trifluoromethylation of Propionic Acid Derivatives
Catalytic methods offer an efficient route to trifluoromethylated propionic acid derivatives by forming key carbon-carbon or carbon-trifluoromethyl bonds in a controlled manner. Transition metals such as rhodium, palladium, and copper are central to these strategies.
A direct and efficient method for introducing fluorinated propionic acid side chains into aromatic compounds involves the rhodium-catalyzed coupling of arylboronic acids with specialized diazoesters. nih.gov This approach allows for the formation of the α-aryl-β-trifluoromethyl ester scaffold in a single step.
In a representative reaction, various arylboronic acids can be coupled with ethyl 2-diazo-3,3,3-trifluoropropionate. nih.gov The reaction is effectively catalyzed by the rhodium complex [RhCp*Cl2]2. This methodology is notable for its functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the arylboronic acid. nih.gov The process involves the reaction of arylrhodium(I) complexes with the diazoester to form an intermediate which then leads to the desired product. nih.gov This strategy provides a valuable route to compounds structurally analogous to Methyl 3,3,3-Trifluoro-2-phenylpropionate.
Table 1: Examples of Rhodium-Catalyzed Coupling of Arylboronic Acids with Ethyl 2-diazo-3,3,3-trifluoropropionate Data sourced from Organic Letters, 2024. nih.gov
| Entry | Arylboronic Acid | Catalyst | Product Yield (%) |
| 1 | Phenylboronic acid | [RhCpCl2]2 | 85% |
| 2 | 4-Methylphenylboronic acid | [RhCpCl2]2 | 92% |
| 3 | 4-Methoxyphenylboronic acid | [RhCpCl2]2 | 95% |
| 4 | 4-Chlorophenylboronic acid | [RhCpCl2]2 | 78% |
| 5 | 3-Thienylboronic acid | [RhCp*Cl2]2 | 65% |
Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for C-H functionalization and cross-coupling reactions that can be applied to the synthesis of 2-aryl propionic acid derivatives. nih.govmdpi.com While direct palladium-catalyzed trifluoromethylation of a propionate (B1217596) substrate at the alpha position is challenging, related transformations highlight the potential of this approach.
One relevant strategy is the palladium-catalyzed Heck reaction between aryl bromides and ethylene (B1197577) to form styrene (B11656) derivatives, which can then undergo hydroxycarbonylation in a one-pot procedure to yield 2-aryl propionic acids. mdpi.com Another approach involves the cross-coupling of aryl chlorides with a trifluoromethyl source, a reaction that demonstrates palladium's capability to form Ar-CF3 bonds under mild conditions. nih.gov These reactions often employ bulky, electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle. nih.govmit.edu
Furthermore, palladium-stabilized zwitterions derived from α-trifluoromethyl carbanions can participate in asymmetric cycloadditions, showcasing a method for constructing trifluoromethylated stereocenters. researchgate.net The catalytic cycle for these transformations typically involves oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation or insertion, and concluding with reductive elimination to release the final product and regenerate the catalyst. nih.govresearchgate.net
Table 2: Overview of Palladium-Catalyzed Systems for Related Transformations
| Transformation Type | Palladium Source | Ligand Example | Substrates | Key Feature |
| Heck/Carbonylation | Pd(OAc)2 | BuPAd2 / NISPCDPP | Aryl bromides, Ethylene, CO | One-pot synthesis of 2-aryl propionic acids. mdpi.com |
| Trifluoromethylation | Pd(dba)2 | BrettPhos | Aryl chlorides, TESCF3 | Forms Ar-CF3 bond, wide functional group tolerance. nih.govmit.edu |
| C-H Functionalization | Pd(OAc)2 | Various | Arenes with directing groups | Direct trifluoromethylation of C-H bonds. nih.gov |
| Asymmetric Cycloaddition | [(allyl)PdCl]2 | Chiral Ligands | α-Trifluoromethyl carbanions | Creates trifluoromethylated stereocenters. researchgate.net |
Copper-mediated reactions provide a cost-effective and efficient alternative for introducing a trifluoromethyl group. beilstein-journals.org A common strategy involves the generation of a "CuCF3" species from stable and readily available precursors, which then acts as the trifluoromethylating agent. organic-chemistry.org
One such method is the copper(I)-catalyzed regioselective C-H α-trifluoromethylation of α,β-unsaturated esters using Togni's reagent. acs.orgnih.govorganic-chemistry.org This reaction proceeds via a proposed radical mechanism where a CF3 radical, generated from the interaction of the copper catalyst and Togni's reagent, selectively attacks the α-position of the substrate. organic-chemistry.org This is followed by deprotonation to yield the stable (E)-configured α-trifluoromethylated product. organic-chemistry.org
Another powerful approach is the use of reagents like phenyl trifluoromethyl sulfoxide (B87167) (PhSOCF3) or trimethylsilyl (B98337) trifluoromethane (B1200692) (TMSCF3) in the presence of a copper salt to generate the "CuCF3" species in situ. organic-chemistry.orgnih.gov This species can then react with various electrophiles, including aryl iodides and activated aryl bromides, to form trifluoromethylated aromatic compounds. organic-chemistry.org These methods are often characterized by their high yields and good functional group compatibility. organic-chemistry.orgacs.org
Table 3: Copper-Mediated Trifluoromethylation Approaches
| CF3 Source | Copper Catalyst/Mediator | Substrate Type | Key Characteristics |
| Togni's Reagent | CuI | α,β-Unsaturated Esters | Regioselective C-H trifluoromethylation; radical mechanism. acs.orgnih.govorganic-chemistry.org |
| PhSOCF3 | CuI | Aryl Iodides/Bromides | In situ generation of "CuCF3"; ligand-free conditions. organic-chemistry.org |
| TMSCF3 | CuI / Lewis Acid | Aryl Iodides | Lewis acid traps CF3 anion to suppress decomposition. beilstein-journals.org |
| Umemoto's Reagent | Copper Powder | Aryldiazonium Salts | Sandmeyer-type trifluoromethylation. beilstein-journals.org |
Multistep Synthetic Sequences from Precursors
When direct catalytic methods are not feasible, multistep syntheses provide a reliable pathway to the target molecule. These sequences involve the construction of the carbon skeleton and the introduction of the trifluoromethyl group through classical organic reactions.
A logical multistep approach begins with a trifluoromethyl ketone, such as 2,2,2-trifluoroacetophenone (B138007). This precursor already contains the required phenyl and trifluoromethyl groups attached to the same carbon. The subsequent challenge is to build the propionate side chain.
The Wittig reaction is a powerful method for converting ketones into alkenes. wikipedia.org In this context, 2,2,2-trifluoroacetophenone can react with a phosphonium (B103445) ylide derived from an α-haloacetate, such as methyl bromoacetate. sciepub.com This olefination reaction would produce methyl 3,3,3-trifluoro-2-phenylpropenoate.
The reaction proceeds through the initial formation of a betaine (B1666868) intermediate, which collapses to an oxaphosphetane. wikipedia.org The subsequent decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine (B44618) oxide. wikipedia.org The final step in this sequence would be the reduction of the carbon-carbon double bond of the propenoate intermediate to a single bond, yielding the target this compound. This can be achieved through standard catalytic hydrogenation methods.
An alternative multistep synthesis starts with a derivative of 3,3,3-trifluoropropionic acid. The core structure containing the trifluoromethyl group is already in place, and the synthetic task is to introduce the α-phenyl group.
One potential pathway involves the α-bromination of a 3,3,3-trifluoropropionic acid derivative, followed by a nucleophilic substitution or a cross-coupling reaction. For instance, 2-(4-methylphenyl)propionic acid can be synthesized from 2-(4-methylphenyl)propionitrile, which is itself formed via nucleophilic substitution of a tosylate with sodium cyanide. nih.gov A similar sequence could be envisioned for the trifluoromethylated analogue.
A more direct approach would be the esterification of 3,3,3-trifluoropropionic acid with methanol (B129727) to form methyl 3,3,3-trifluoropropionate, a reaction that can be catalyzed by a slightly soluble tungsten compound. google.com The resulting ester could then be subjected to α-arylation. While direct α-arylation of esters can be challenging, modern methods involving metal catalysis could potentially achieve this transformation. For example, a derivative could be prepared that is suitable for a palladium-catalyzed Suzuki or Buchwald-Hartwig type C-C bond formation reaction at the α-position.
Exploration of Novel Trifluoromethyl-Containing Building Blocks and their Derivatization
An alternative approach to the synthesis of this compound involves the use of readily available trifluoromethyl-containing building blocks. These synthons provide a direct route to incorporating the crucial trifluoromethyl group into the target molecule.
One such strategy could involve the use of 3,3,3-trifluoropropene (B1201522) or its derivatives. For instance, the hydroformylation of a trifluoromethyl-substituted styrene derivative, followed by oxidation and esterification, could yield the target compound. Another potential building block is trifluoroacetic acid, which can be elaborated through various synthetic steps to introduce the phenyl and methyl ester functionalities.
| Building Block | Potential Derivatization Strategy |
| 3,3,3-Trifluoropropene derivative | Hydroformylation, Oxidation, Esterification |
| Trifluoroacetic acid | Multi-step synthesis involving C-C bond formation and functional group interconversions |
| Trifluoromethylated ketone | Wittig reaction, Reduction, Esterification |
| Synthetic Route | Advantages | Disadvantages | Scalability Considerations |
| Ammonium Ylide Transformation | Potentially convergent, elegant | Use of hazardous diazo compounds, limited specific data | Safety concerns with diazo reagents, catalyst cost and recovery |
| Building Block Derivatization | Use of more stable reagents, potentially more established reactions | Can be a multi-step process, availability and cost of starting materials | Cost of building blocks, optimization of multiple reaction steps |
Reactivity and Mechanistic Investigations of Methyl 3,3,3 Trifluoro 2 Phenylpropionate
Reactions Involving the Trifluoromethyl Group: Influence on Electron Density and Stability
The trifluoromethyl (CF3) group is a powerful electron-withdrawing substituent that significantly modulates the electronic properties and chemical stability of Methyl 3,3,3-Trifluoro-2-phenylpropionate. nih.govmdpi.com Its high electronegativity, a result of the three fluorine atoms, creates a strong inductive effect (-I) that pulls electron density away from the rest of the molecule. nih.gov This polarization has several important consequences for the compound's reactivity.
The C-F bonds within the CF3 group are exceptionally strong, rendering the group itself highly stable and generally unreactive under many conditions. mdpi.com Its primary role is electronic, influencing adjacent functional groups. The most significant effect is the increased acidity of the proton at the alpha-carbon. The strong electron-withdrawing nature of the CF3 group stabilizes the conjugate base (carbanion) formed upon deprotonation of the alpha-carbon, making this proton more susceptible to removal by a base. researchgate.net This enhanced acidity is a critical factor governing the transformations at the alpha-carbon center. Furthermore, the CF3 group's steric bulk and electronic effects can influence the stability and reactivity of intermediates in various reactions, impacting both reaction rates and selectivity. nih.gov
Transformations at the Alpha-Carbon Center
The alpha-carbon, situated between the electron-withdrawing trifluoromethyl and carboxyl groups and the phenyl ring, is the most reactive center for carbon-carbon and carbon-heteroatom bond formation.
Carbene-Mediated Insertion Reactions from Diazopropionates
While direct carbene-mediated reactions starting from this compound are not the typical pathway, the corresponding diazo compound, Methyl 2-diazo-3,3,3-trifluoropropionate, is a valuable precursor for generating a trifluoromethyl-substituted carbene. researchgate.net Transition-metal catalysts, particularly those based on rhodium and copper, are used to decompose such diazo compounds, leading to the formation of highly reactive metal carbene intermediates. researchgate.net
These carbenes can undergo a variety of insertion reactions. An efficient method for synthesizing novel trifluoromethyl-containing hydroxy- and aminostyrenes involves the selective insertion of a CF3-substituted carbene, derived from methyl 3,3,3-trifluoro-2-diazopropionate, into O-H or N-H bonds. researchgate.net This highlights the utility of the diazo derivative in constructing complex molecules. Research has also demonstrated that α-CF3 diazo compounds can participate in B-H bond insertion reactions, providing a route to α-trifluoromethylated organoborons. rsc.org
The general mechanism for these transition-metal-catalyzed reactions involves the formation of a metal-carbene complex, which then reacts with a substrate containing a C-H, O-H, or N-H bond. nih.gov The reaction proceeds via a concerted insertion or a stepwise ylide formation-rearrangement pathway, often with high levels of chemo- and regioselectivity dictated by the catalyst and substrate. researchgate.net
Nucleophilic and Electrophilic Functionalizations
The electron-withdrawing trifluoromethyl group significantly acidifies the alpha-proton, facilitating its removal by a base to form an enolate. This enolate is a key intermediate for nucleophilic functionalization, where it can react with various electrophiles.
Electrophilic Functionalization: The enolate derived from this compound can react with electrophiles such as alkyl halides, acyl chlorides, and aldehydes. This provides a direct method for introducing new substituents at the alpha-position. The process of electrophilic trifluoromethylation often involves the reaction of silyl (B83357) enol ethers or ketene (B1206846) silyl acetals (derived from the parent ester) with an electrophilic "CF3+" source. rsc.orgresearchgate.netorganic-chemistry.org Catalysts, such as Lewis acids or copper complexes, can be employed to facilitate this transformation, leading to the synthesis of compounds with a trifluoromethylated quaternary carbon center. organic-chemistry.orgorganic-chemistry.org
| Electrophile | Reagent Example | Product Type | Catalyst (if applicable) |
| Alkyl Group | Methyl Iodide (CH3I) | α-Alkylated Ester | Base (e.g., LDA) |
| Acyl Group | Acetyl Chloride (CH3COCl) | β-Keto Ester | Base (e.g., NaH) |
| Aldehyde | Benzaldehyde (PhCHO) | β-Hydroxy Ester (Aldol adduct) | Base (e.g., LDA) |
| Trifluoromethyl Group | Togni's Reagent | α,α-di(trifluoromethyl) Ester | Lewis Acid (e.g., TMSNTf2) organic-chemistry.org |
Nucleophilic Functionalization: Direct nucleophilic attack at the alpha-carbon is less common unless a leaving group is present. However, the carbonyl carbon of the ester group is susceptible to nucleophilic attack, which can lead to transformations of the ester itself (see Section 3.4). Nucleophilic trifluoromethylation, using reagents like trifluoromethyltrimethylsilane (TMSCF3), is a powerful method for introducing a CF3 group, though it is more typically applied to carbonyls like ketones and aldehydes rather than esters directly to form trifluoromethyl ketones. beilstein-journals.orgwikipedia.org
Reactions of the Phenyl Substituent: Aromatic Derivatization
The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.comyoutube.com The substituent attached to the ring, –CH(CF3)COOCH3, acts as a whole to direct incoming electrophiles. Due to the strong inductive electron-withdrawing effect of the trifluoromethyl group, this entire alkyl substituent is deactivating towards electrophilic attack compared to benzene. scielo.org.mx
This deactivating nature means that harsher reaction conditions (e.g., higher temperatures, stronger acids) are typically required to achieve substitution. The substituent directs incoming electrophiles primarily to the meta position. This is because the carbocation intermediates formed during attack at the ortho and para positions are significantly destabilized by the adjacent electron-withdrawing group, whereas the intermediate for meta attack avoids this direct destabilization. libretexts.org
Table of Potential Electrophilic Aromatic Substitution Reactions:
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO3, H2SO4 | Methyl 3,3,3-trifluoro-2-(3-nitrophenyl)propionate |
| Bromination | Br2, FeBr3 | Methyl 3,3,3-trifluoro-2-(3-bromophenyl)propionate |
| Sulfonation | Fuming H2SO4 | Methyl 3,3,3-trifluoro-2-(3-sulfophenyl)propionate |
Ester Group Reactivity: Hydrolysis and Transesterification Pathways
The methyl ester group of the title compound undergoes characteristic reactions such as hydrolysis and transesterification. wikipedia.org
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 3,3,3-Trifluoro-2-phenylpropionic acid, and methanol (B129727).
Acid-catalyzed hydrolysis: This is a reversible process initiated by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water.
Base-catalyzed hydrolysis (saponification): This is an irreversible reaction involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The reaction yields the carboxylate salt, which is then protonated in a separate workup step to give the carboxylic acid. The kinetics of ester hydrolysis are well-studied and can be influenced by factors like pH, temperature, and solvent. researchgate.netresearchgate.net
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. wikipedia.org For example, reacting this compound with ethanol (B145695) would yield Ethyl 3,3,3-Trifluoro-2-phenylpropionate and methanol. The reaction is an equilibrium process, and it can be driven to completion by using a large excess of the new alcohol or by removing the methanol as it is formed. researchgate.net Heterogeneous catalysts like ion-exchange resins are also effective for transesterification. researchgate.net
Mechanistic Studies of Catalytic Conversions and Selectivity
Mechanistic studies are crucial for understanding and optimizing the catalytic conversion of this compound and its derivatives. These studies often focus on achieving high selectivity, particularly enantioselectivity in the synthesis of chiral molecules.
Rhodium-based catalysts are prominent in reactions involving the diazo derivatives of α-trifluoromethyl esters. rsc.org For instance, in carbene insertion and cyclopropanation reactions, the choice of chiral ligands on the rhodium catalyst is paramount for controlling the stereochemical outcome. nih.gov Mechanistic investigations, often supported by crystallographic analysis and computational studies like Density Functional Theory (DFT), help to elucidate the structure of the key rhodium-carbene intermediates and the transition states that determine enantioselectivity. nih.govchinesechemsoc.org
In the context of nucleophilic catalysis, enantioselective fluorination has been achieved using planar-chiral catalysts. Mechanistic studies, including rate law determination, indicate a pathway where the catalyst adds to a ketene intermediate, and the resulting enolate is fluorinated in the turnover-limiting step. mit.edu
For catalytic conversions involving the phenyl ring or other parts of the molecule, mechanistic studies help to understand regioselectivity. For instance, in rhodium-catalyzed cross-coupling reactions of related fluorinated compounds, the tuning of ligands and additives can switch the regioselectivity of the reaction, and mechanistic proposals often invoke intermediates like π-allyl rhodium species to explain the observed outcomes. nih.gov Such detailed mechanistic understanding is essential for the rational design of new catalysts and synthetic methods to produce highly functionalized and stereochemically defined trifluoromethyl-containing compounds. epfl.ch
Stereochemical Control and Enantioselective Synthesis of Chiral Trifluoromethylated Propionates
Chirality in Methyl 3,3,3-Trifluoro-2-phenylpropionate Systems
The chirality of this compound originates from the tetrahedral carbon atom at the C2 position, which is bonded to four different substituents: a hydrogen atom, a phenyl group, a methoxycarbonyl group (-COOCH3), and a trifluoromethyl group (-CF3). The presence of this stereocenter means that the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)- and (S)-methyl 3,3,3-trifluoro-2-phenylpropionate based on the Cahn-Ingold-Prelog priority rules.
The trifluoromethyl group plays a crucial role in the stereochemistry and reactivity of the molecule. Its strong electron-withdrawing nature and significant steric bulk influence the bond lengths and angles around the chiral center, which can affect how the molecule interacts with other chiral molecules, such as enzymes or chiral catalysts. The unique properties of the CF3 group are often leveraged in the design of bioactive compounds to enhance metabolic stability and binding affinity. nih.gov
Diastereoselective Synthetic Strategies
Diastereoselective synthesis is a powerful approach to control the stereochemistry of molecules with multiple stereocenters. While this compound itself has only one stereocenter, diastereoselective strategies are often employed in its synthesis by introducing a temporary chiral element, which is later removed.
Chiral Auxiliary-Driven Diastereocontrol
A widely used method for achieving diastereocontrol is the use of chiral auxiliaries. researchgate.net A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
Evans' oxazolidinone auxiliaries are a classic example and have been successfully utilized in a variety of asymmetric transformations. researchgate.net In the context of synthesizing chiral propionates, an oxazolidinone can be acylated with a propionyl group, and the resulting N-acyl oxazolidinone can then undergo diastereoselective enolate formation and subsequent reaction with an electrophile. The steric hindrance of the auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. While direct examples for the trifluoromethylation of an N-propionyl oxazolidinone are not prevalent, this strategy has been applied to the synthesis of α-SCF3-β-ketoesters featuring a quaternary stereocenter. mdpi.com In this approach, a chiral diamine, such as trans-1,2-diaminocyclohexane, was used to form a chiral enamine, which then reacted with an electrophilic trifluoromethylthiolating agent to afford the product with high enantioselectivity after removal of the auxiliary. mdpi.com This demonstrates the feasibility of using chiral auxiliaries to control the stereoselective introduction of trifluoromethyl-containing groups.
A practical example of chiral auxiliary-controlled asymmetric trifluoromethylation was demonstrated in the synthesis of an α-trifluoromethyl-α-alkyl epoxide, a key pharmaceutical intermediate. nih.gov The key step involved the fluoride-initiated addition of a trifluoromethyl group to a chiral keto ester, achieving a diastereoselectivity of up to 86:14. nih.gov The major diastereomer was readily isolated in high purity (>99.5:0.5 dr) through crystallization. nih.gov
| Chiral Auxiliary Strategy | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
| Chiral enamine with N-trifluoromethylthio saccharin | - | up to 91% | mdpi.com |
| Chiral keto ester with CF3 source | up to 86:14 | - | nih.gov |
Substrate-Controlled Diastereoselection
In substrate-controlled diastereoselection, the existing chirality within the substrate molecule dictates the stereochemical outcome of a reaction. While this compound does not have a pre-existing stereocenter to direct its own formation, this strategy is relevant in the synthesis of more complex molecules containing this motif. For instance, in the synthesis of homoallylic alcohols bearing a trifluoromethyl group, a substrate-controlled approach has been considered. nih.gov The stereochemistry of an existing chiral center in the starting material can influence the facial selectivity of an incoming reagent, leading to the preferential formation of one diastereomer. This principle is fundamental in the synthesis of natural products and other complex chiral molecules where multiple stereocenters are installed sequentially.
Enantioselective Synthesis Approaches
Enantioselective synthesis aims to directly produce one enantiomer of a chiral molecule in excess over the other, without the need for resolving a racemic mixture. This is often achieved through the use of chiral catalysts or enzymes.
Asymmetric Catalysis in Trifluoromethylpropionate Formation
Asymmetric catalysis is a highly efficient method for the synthesis of enantiomerically enriched compounds. mdpi.com A small amount of a chiral catalyst can generate a large quantity of a chiral product. Various catalytic systems have been developed for the asymmetric introduction of trifluoromethyl groups.
Nickel-catalyzed asymmetric reductive cross-coupling has been used for the enantioselective synthesis of α-trifluoromethylated ketones, which can then be reduced to the corresponding alcohols with high diastereoselectivity. organic-chemistry.org This two-step process allows for the construction of β-trifluoromethyl alcohols with adjacent stereocenters in high yields and enantioselectivities. organic-chemistry.org While this method produces alcohols rather than esters, it highlights the potential of transition metal catalysis in creating chiral centers adjacent to a trifluoromethyl group.
Copper-catalyzed enantioselective trifluoromethylalkynylation of styrenes has also been reported, providing access to a variety of CF3-containing propargylic compounds with excellent enantioselectivities. scribd.com These products can serve as versatile intermediates for the synthesis of other chiral trifluoromethylated molecules. The development of chiral ligands, such as bisoxazoline (Box) ligands, has been crucial for the success of these transformations. scribd.com
| Catalytic System | Product Type | Enantiomeric Excess (e.e.) | Reference |
| Nickel-catalyzed reductive cross-coupling | α-Trifluoromethylated ketones | High | organic-chemistry.org |
| Copper-catalyzed trifluoromethylalkynylation | CF3-containing propargylic compounds | Excellent | scribd.com |
Kinetic Resolution via Enzymatic Methods
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, leading to the separation of the two enantiomers. Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of esters due to their high enantioselectivity and mild reaction conditions. mdpi.com
The enzymatic resolution of fluorinated arylcarboxylic acid esters has been successfully demonstrated. mdpi.com For example, lipases such as Amano PS from Burkholderia cepacia and lipases from Pseudomonas cepacia and Candida antarctica B have been used for the enantioselective hydrolysis of racemic esters. mdpi.com In a typical kinetic resolution by hydrolysis, the enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. For instance, in the resolution of ethyl (R,S)-4,4,4-trifluoro-3-phenylbutanoate, the presence of the bulky trifluoromethyl group significantly increased the reaction time. mdpi.com However, the use of microwave irradiation was found to accelerate the process. mdpi.com
Lipases have also been employed for the resolution of various chiral amines and alcohols through enantioselective acylation. researchgate.netresearchgate.net For example, Pseudomonas fluorescens lipase (B570770) has been used for the resolution of racemic 2,2,2-trifluoro-1-arylethylamine derivatives with good enantioselectivity. researchgate.netresearchgate.net These examples suggest that a similar enzymatic kinetic resolution strategy could be effectively applied to racemic this compound to obtain both enantiomers in high optical purity.
Methods for Chiral Resolution and Separation
Chiral resolution is a crucial process for separating a racemic mixture into its constituent enantiomers. wikipedia.org This is often necessary when a chiral compound is synthesized without stereochemical control.
Classical Resolution Techniques
The most established method for chiral resolution is the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic mixture, in this case, 3,3,3-trifluoro-2-phenylpropionic acid, with an enantiomerically pure chiral resolving agent. wikipedia.org For a racemic acid, a chiral base is used as the resolving agent. libretexts.org
The reaction between the racemic acid (a 1:1 mixture of R- and S-enantiomers) and a single enantiomer of a chiral base (e.g., an R-amine) results in the formation of two diastereomeric salts: (R-acid)-(R-base) and (S-acid)-(R-base). libretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. wikipedia.org Once the diastereomeric salts are separated, the individual enantiomers of the acid can be recovered by treatment with a strong acid to break the salt. wikipedia.org
Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine. libretexts.org The choice of resolving agent and solvent system is critical for achieving efficient separation and is often determined empirically.
For α-trifluoromethyl propanoic acids, resolution via salt formation has been demonstrated to be an effective strategy. The process can be summarized in the following steps:
Salt Formation: The racemic 3,3,3-trifluoro-2-phenylpropionic acid is dissolved in a suitable solvent, and a solution of the chiral resolving agent (e.g., an enantiopure amine) is added.
Crystallization: The solution is allowed to cool or the solvent is partially evaporated to induce the crystallization of the less soluble diastereomeric salt.
Separation: The crystallized salt is separated by filtration.
Liberation of the Enantiomer: The purified diastereomeric salt is treated with a strong acid to regenerate the enantiomerically enriched 3,3,3-trifluoro-2-phenylpropionic acid.
Recovery of the Other Enantiomer: The other enantiomer can often be recovered from the mother liquor.
The efficiency of classical resolution can be enhanced by optimizing various parameters as outlined in the table below.
| Parameter | Description | Impact on Resolution |
|---|---|---|
| Resolving Agent | The choice of the chiral base used to form the diastereomeric salts. | The structural compatibility between the acid and the base influences the difference in lattice energies of the diastereomeric salts, which in turn affects the solubility difference. |
| Solvent | The medium in which the salt formation and crystallization occur. | The solvent affects the solubility of the diastereomeric salts. A good solvent will have a significant difference in solubility for the two diastereomers. |
| Temperature | The temperature profile during crystallization. | Temperature affects solubility and the rate of crystallization. Controlled cooling can improve the purity of the crystallized salt. |
| Stoichiometry | The molar ratio of the racemic acid to the resolving agent. | Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt. |
Chromatographic Enantioseparation
Chromatographic methods offer a powerful alternative to classical resolution, particularly for analytical-scale separations and for compounds that are difficult to resolve by crystallization. nih.gov These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times and thus, separation.
For the enantioseparation of this compound, High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a wide range of chiral compounds, including arylpropionic acids. nih.govymc.co.jp The chiral recognition mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure.
The development of a successful HPLC method for the separation of the enantiomers of this compound would involve screening different chiral columns and mobile phases.
| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Primary Interaction Mechanism |
|---|---|---|
| Polysaccharide-based (e.g., Chiralcel®, Chiralpak®) | Normal Phase (e.g., hexane/isopropanol) or Reversed-Phase (e.g., acetonitrile (B52724)/water) | Hydrogen bonding, dipole-dipole interactions, π-π stacking, steric hindrance, and inclusion complexation. |
| Cyclodextrin-based | Reversed-Phase (e.g., methanol (B129727)/water) | Inclusion of the phenyl group into the hydrophobic cyclodextrin (B1172386) cavity, with secondary interactions at the rim. |
| Pirkle-type (brush-type) | Normal Phase (e.g., hexane/ethanol) | π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the chiral selector. |
Determination of Enantiomeric Excess and Absolute Configuration
Once a chiral compound has been synthesized in an enantioselective manner or resolved from a racemic mixture, it is essential to determine its enantiomeric excess (e.e.) and, if not already known, its absolute configuration (R or S).
Advanced NMR Spectroscopic Techniques (e.g., Mosher's Esters)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, particularly when chiral derivatizing agents are employed. The most well-known method is the use of Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric esters with the chiral alcohol of interest. springernature.comumn.edu In the case of a carboxylic acid like 3,3,3-trifluoro-2-phenylpropionic acid, it would first need to be reduced to the corresponding alcohol, 3,3,3-trifluoro-2-phenylpropan-1-ol, before derivatization.
The procedure involves reacting the enantiomerically enriched alcohol with both (R)- and (S)-MTPA chloride in separate experiments to form the (R)-MTPA and (S)-MTPA esters, respectively. umn.edu These diastereomeric esters will have different NMR spectra. springernature.comnih.gov By comparing the ¹H NMR spectra of the two diastereomers, the absolute configuration of the alcohol can be determined. illinois.edu
The analysis is based on the anisotropic effect of the phenyl group in the MTPA moiety, which shields or deshields nearby protons in the alcohol portion of the ester. illinois.edu A widely accepted conformational model predicts which protons will be shifted upfield or downfield depending on the absolute configuration of the alcohol. umn.edu The difference in the chemical shifts (Δδ = δS - δR) for the protons on either side of the stereocenter is characteristic of the absolute configuration. nih.gov
For trifluoromethylated compounds, ¹⁹F NMR spectroscopy can also be a very clean and sensitive method for determining enantiomeric excess after derivatization with a chiral fluorinated agent. frontiersin.org
Chiral Gas Chromatography and High-Performance Liquid Chromatography
Chiral Gas Chromatography (GC) and HPLC are the most common and accurate methods for determining the enantiomeric excess of a chiral compound. nih.govgcms.cz These methods rely on the separation of the enantiomers on a chiral stationary phase, as described in section 4.4.2.
For this compound, which is a volatile ester, chiral GC is a particularly suitable technique. gcms.cz The enantiomers are separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. gcms.cz The two enantiomers will exhibit different retention times, and the enantiomeric excess can be calculated from the relative areas of the two peaks in the chromatogram. nih.gov For GC analysis, it is sometimes necessary to derivatize the analyte to improve its volatility and chromatographic properties. For example, the corresponding amine could be derivatized with trifluoroacetic anhydride (B1165640) (TFA) before analysis. sigmaaldrich.com
Chiral HPLC, as discussed previously, can also be used for the quantitative determination of enantiomeric excess. The area under each peak in the chromatogram is proportional to the concentration of that enantiomer. The enantiomeric excess is calculated using the following formula:
e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Where Area₁ is the area of the peak for the major enantiomer and Area₂ is the area of the peak for the minor enantiomer.
The choice between GC and HPLC depends on the volatility, thermal stability, and polarity of the analyte. For this compound, both techniques are viable options.
X-ray Crystallography for Stereochemical Assignment
Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that specific X-ray crystallography data for this compound is not publicly available. The successful application of single-crystal X-ray diffraction is the most definitive method for the unambiguous determination of the absolute configuration of chiral molecules. springernature.comnih.gov This technique provides a three-dimensional model of the molecule's structure in the solid state, from which the spatial arrangement of its atoms can be precisely determined.
The process of X-ray crystallography involves growing a single, high-quality crystal of the compound of interest. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. researchgate.neted.ac.uk For chiral molecules, a key aspect of this analysis is the measurement of anomalous dispersion effects, which allows for the determination of the absolute stereochemistry. researchgate.netresearchgate.net
While X-ray crystallography has been successfully employed to determine the absolute configuration of other chiral trifluoromethylated compounds and related propionate (B1217596) derivatives, the absence of a published crystal structure for this compound prevents a detailed discussion and the presentation of specific crystallographic data for this compound. The generation of a data table with crystal system, space group, unit cell dimensions, and atomic coordinates is contingent upon the availability of a crystallographic information file (CIF) from a peer-reviewed scientific publication or a public repository such as the Cambridge Crystallographic Data Centre (CCDC).
To provide a detailed analysis as outlined, a research study focusing on the synthesis of an enantiomerically pure sample of this compound, its crystallization, and subsequent X-ray diffraction analysis would be required. Such a study would yield the precise data needed to populate a crystallographic data table and would form the basis for a thorough discussion of its solid-state conformation and absolute stereochemistry.
Advanced Applications in Organic Synthesis and Contemporary Chemistry
Methyl 3,3,3-Trifluoro-2-phenylpropionate as a Versatile Chiral Building Block
The presence of a stereocenter at the α-position to the phenyl ring makes enantiomerically pure this compound a highly sought-after chiral building block in asymmetric synthesis. nih.govmdpi.com Chiral building blocks are essential for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals, where the stereochemistry of a molecule can dramatically influence its biological activity. mdpi.comnih.govsigmaaldrich.com
The enantioselective synthesis of related 2-arylpropionic acids has been achieved through methods like the asymmetric hydrovinylation of vinyl arenes. nih.gov This highlights the importance of developing synthetic routes to chiral molecules like this compound. The trifluoromethyl group in the molecule can significantly influence the stereochemical outcome of reactions, making it a valuable tool for chemists to control the three-dimensional structure of the target molecules.
Key strategies in asymmetric synthesis often involve the use of chiral catalysts to control the formation of stereocenters. mdpi.com Research in this area focuses on developing efficient catalytic systems that can produce chiral compounds like this compound with high enantiomeric excess.
Table 1: Key Concepts in Asymmetric Synthesis
| Term | Description |
| Chiral Building Block | A molecule that is available in an enantiomerically pure form and can be used to synthesize more complex chiral molecules. |
| Asymmetric Synthesis | A method of chemical synthesis that produces a stereoisomeric product in unequal amounts. |
| Enantiomeric Excess (ee) | A measure of the purity of a chiral substance. It reflects the degree to which a sample contains one enantiomer in greater amounts than the other. |
| Chiral Catalyst | A catalyst that is chiral and can direct a chemical reaction to favor the formation of one enantiomer over the other. mdpi.com |
Application in the Construction of Complex Organic Scaffolds
The reactivity of this compound allows for its use in the construction of complex organic scaffolds, including polycyclic systems. Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, are a powerful tool for building molecular complexity from simple starting materials. researchgate.netresearchgate.net
While direct examples of this compound in complex cascade reactions leading to polycyclic natural products are not extensively documented in the provided search results, its structural motifs are relevant to such transformations. For instance, derivatives of this compound could potentially participate in tandem reactions, such as Michael additions followed by cyclizations, to rapidly assemble intricate molecular architectures. nih.govnih.gov The development of novel synthetic methodologies that enable the efficient construction of complex molecules is a primary focus of modern organic chemistry. researchgate.net
Role in the Synthesis of Fluorinated Analogs of Pharmacophores and Agrochemical Intermediates
The incorporation of fluorine atoms into pharmacologically active molecules is a widely used strategy in drug discovery to enhance properties such as metabolic stability, binding affinity, and lipophilicity. This compound serves as a valuable precursor for the synthesis of fluorinated analogs of various pharmacophores.
For example, analogs of 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide have been synthesized and evaluated for their potential as orally available general anesthetics. nih.gov This demonstrates the utility of the trifluoromethyl-phenyl-propionate scaffold in medicinal chemistry. The trifluoromethyl group can significantly alter the electronic and steric properties of a molecule, leading to improved pharmacological profiles.
In the field of agrochemicals, the development of novel pesticides is crucial for global food security. Fluorinated compounds often exhibit potent biological activity, and this compound can be a key intermediate in the synthesis of new agrochemical candidates.
Contributions to the Development of New Synthetic Methodologies
While specific new synthetic methodologies developed directly using this compound as the primary substrate are not extensively detailed in the provided search results, its derivatives have been employed in the development of novel reactions. For instance, methyl 3,3,3-trifluoro-2-diazopropionate, a related compound, has been used for the synthesis of functionalized styrenes through selective carbene insertion reactions. researchgate.net
This suggests that the unique reactivity of the trifluoromethyl group adjacent to a reactive center can be exploited to forge new carbon-carbon and carbon-heteroatom bonds. The development of new catalytic systems is a cornerstone of modern chemical synthesis, and substrates containing the trifluoromethyl group are often used to test the scope and limitations of these new catalysts. mdpi.com
Exploration in Material Science and Functional Molecule Design
The unique properties imparted by the trifluoromethyl group, such as high thermal stability and hydrophobicity, make this compound an interesting candidate for exploration in material science. Fluoropolymers, for example, are known for their exceptional chemical resistance and durability. researchgate.net While the direct polymerization of this compound is not explicitly described, it could potentially serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers with tailored properties. google.comgoogle.com
Furthermore, the combination of the phenyl ring and the trifluoromethyl group in this compound provides a scaffold for the design of functional molecules with interesting photophysical properties. For instance, the incorporation of fluorinated moieties into dye molecules can influence their absorption and emission spectra, as well as their quantum yields. researchgate.netnih.gov The synthesis of novel fluorescent dyes and materials with specific optical properties is an active area of research with applications in sensing, imaging, and optoelectronics. mdpi.comnih.gov
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Purity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of Methyl 3,3,3-Trifluoro-2-phenylpropionate. Through ¹H, ¹³C, and ¹⁹F NMR, a detailed map of the molecule's atomic connectivity and chemical environment can be constructed.
¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms. The phenyl group protons typically appear as a complex multiplet in the aromatic region (approximately 7.2-7.5 ppm). The methoxy (B1213986) group (–OCH₃) protons are expected to show a sharp singlet at around 3.7 ppm. The single proton at the chiral center (C2) would likely appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.
¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. Key expected signals include the carbonyl carbon of the ester at approximately 168 ppm, aromatic carbons between 125-135 ppm, the methoxy carbon around 53 ppm, and the carbon of the trifluoromethyl group, which would show a characteristic quartet due to C-F coupling.
¹⁹F NMR: Given the trifluoromethyl group, ¹⁹F NMR is a highly valuable tool. It would be expected to show a singlet for the three equivalent fluorine atoms, providing confirmation of the -CF₃ group's presence and purity.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Group | NMR Type | Predicted Chemical Shift (ppm) | Splitting Pattern | Notes |
| Phenyl Protons | ¹H NMR | ~ 7.2 - 7.5 | Multiplet | Represents the 5 protons on the aromatic ring. |
| Methine Proton (-CH) | ¹H NMR | ~ 4.0 - 4.5 | Quartet | Coupled to the adjacent -CF₃ group. |
| Methoxy Protons (-OCH₃) | ¹H NMR | ~ 3.7 | Singlet | Represents the 3 protons of the methyl ester. |
| Carbonyl Carbon (C=O) | ¹³C NMR | ~ 168 | Singlet | Ester carbonyl carbon. |
| Aromatic Carbons | ¹³C NMR | ~ 125 - 135 | Multiple Signals | Carbons of the phenyl ring. |
| Trifluoromethyl Carbon (-CF₃) | ¹³C NMR | ~ 124 | Quartet | J-coupling with fluorine atoms. mdpi.com |
| Methine Carbon (-CH) | ¹³C NMR | ~ 55 - 60 | Quartet | Coupled to the adjacent -CF₃ group. |
| Methoxy Carbon (-OCH₃) | ¹³C NMR | ~ 53 | Singlet | Methyl ester carbon. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in its structural confirmation. The molecular formula is C₁₀H₉F₃O₂, corresponding to a molecular weight of approximately 218.17 g/mol . lookchem.com
Under Electron Ionization (EI-MS), the molecule is expected to generate a molecular ion peak (M⁺) at m/z 218. Key fragmentation pathways would likely involve:
Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z 187.
Loss of the carbomethoxy group (-COOCH₃): This cleavage would lead to a fragment at m/z 159.
Loss of the trifluoromethyl group (-CF₃): A common fragmentation for trifluoromethyl-containing compounds, leading to a peak at m/z 149. mdpi.com
Formation of a tropylium (B1234903) ion: Rearrangement of the phenyl-containing fragment could produce a stable tropylium cation at m/z 91.
These fragmentation patterns are crucial for confirming the different structural components of the molecule.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Proposed Fragment Structure |
| 218 | - | [C₁₀H₉F₃O₂]⁺ (Molecular Ion) |
| 187 | •OCH₃ | [C₉H₆F₃O]⁺ |
| 159 | •COOCH₃ | [C₉H₆F₃]⁺ |
| 149 | •CF₃ | [C₉H₉O₂]⁺ |
| 91 | C₂H₂F₃O₂ | [C₇H₇]⁺ (Tropylium ion) |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
Gas Chromatography (GC): Due to its volatility, GC is a suitable technique for analyzing this compound. vwr.com When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it provides quantitative purity data and allows for the identification of impurities. The choice of a suitable capillary column (e.g., a non-polar or mid-polar phase like DB-5 or DB-17) and optimization of the temperature program are critical for achieving good separation from starting materials or by-products.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity analysis, particularly for less volatile impurities or for preparative scale purification. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would typically be used. A UV detector is effective for detection, as the phenyl group provides strong chromophoric activity. Reaction progress can be monitored by taking aliquots from the reaction mixture and analyzing them by HPLC to observe the consumption of reactants and the formation of the product. mdpi.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:
C=O Stretch: A strong absorption band around 1740-1760 cm⁻¹ is characteristic of the ester carbonyl group.
C-F Stretches: Strong, sharp bands in the region of 1100-1300 cm⁻¹ would be indicative of the trifluoromethyl group.
C-O Stretch: An absorption band for the ester C-O bond is expected around 1200-1300 cm⁻¹.
Aromatic C-H and C=C Stretches: Bands above 3000 cm⁻¹ correspond to aromatic C-H stretching, while absorptions in the 1450-1600 cm⁻¹ region are due to aromatic C=C bond vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phenyl group in this compound is the primary chromophore. It is expected to exhibit absorption maxima (λmax) in the UV region, typically around 250-270 nm, which is characteristic of the π → π* transitions of the aromatic ring. This technique is particularly useful for quantitative analysis using a calibration curve.
Interactive Data Table: Expected Spectroscopic Data
| Technique | Feature | Expected Wavenumber/Wavelength |
| Infrared (IR) | Ester C=O Stretch | ~ 1740-1760 cm⁻¹ |
| Infrared (IR) | C-F Stretches | ~ 1100-1300 cm⁻¹ |
| Infrared (IR) | Aromatic C=C Stretches | ~ 1450-1600 cm⁻¹ |
| UV-Visible | π → π* Transition | ~ 250-270 nm |
Future Perspectives and Emerging Research Avenues
Development of More Sustainable and Environmentally Benign Synthetic Routes
The future synthesis of Methyl 3,3,3-Trifluoro-2-phenylpropionate is intrinsically linked to the principles of green chemistry. Researchers are actively seeking to replace traditional reagents and processes with more sustainable alternatives that minimize waste and environmental impact. A key area of development is the utilization of fluoroform (HCF3), a potent greenhouse gas and an industrial byproduct, as an economical and atom-efficient trifluoromethyl source. researchgate.netresearchgate.netbeilstein-journals.org The direct nucleophilic trifluoromethylation of appropriate precursors using fluoroform, often facilitated by a suitable base, presents a more environmentally responsible alternative to classical methods that may rely on ozone-depleting trifluoromethyl halides. organic-chemistry.org
Innovative Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is at the heart of modern organic synthesis, and the future production of enantiomerically pure this compound will undoubtedly rely on novel catalytic systems. The development of highly efficient and selective catalysts for the asymmetric synthesis of α-trifluoromethyl esters is a major research focus. nih.govnih.govacs.orgnih.gov This includes the design of novel chiral ligands for transition metal catalysts (e.g., palladium, nickel, rhodium) that can induce high stereoselectivity in trifluoromethylation reactions. nih.govorganic-chemistry.orgrsc.org
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable and selective approach. nih.govacs.org Engineered enzymes, such as variants of cytochrome c, have been shown to catalyze the asymmetric synthesis of chiral α-trifluoromethyl amines and could potentially be adapted for the synthesis of related esters like this compound. nih.govacs.org Organocatalysis, which uses small organic molecules as catalysts, is another rapidly growing field that provides a metal-free alternative for asymmetric synthesis. rsc.orgchemistryviews.org The development of bifunctional organocatalysts that can activate both the nucleophile and the electrophile simultaneously is a particularly promising avenue for achieving high enantioselectivity in the synthesis of chiral fluorinated compounds. rsc.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry is set to revolutionize the synthesis of fine chemicals, including this compound. rsc.orgacs.orgpolimi.ituc.ptvapourtec.com Flow chemistry offers numerous advantages, such as enhanced safety, improved heat and mass transfer, and the ability to perform multi-step reactions in a continuous sequence without the need for isolating intermediates. rsc.orguc.pt This technology is particularly well-suited for handling hazardous reagents and for scaling up reactions from the laboratory to industrial production. polimi.it
The integration of flow chemistry with automated synthesis platforms will further accelerate the discovery and optimization of new synthetic routes. vapourtec.com Automated systems can perform numerous reactions in parallel, allowing for high-throughput screening of reaction conditions, catalysts, and substrates. This will enable researchers to rapidly identify the optimal conditions for the synthesis of this compound and its derivatives with desired properties.
Computational Chemistry for Reaction Prediction and Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. montclair.edunih.govacs.orgrsc.orgmontclair.eduresearchgate.net In the context of this compound, DFT calculations can be used to elucidate the mechanisms of its synthesis, identify key transition states, and predict the stereochemical outcome of asymmetric reactions. acs.orgrsc.orgresearchgate.net This fundamental understanding allows for the rational design of more efficient catalysts and the optimization of reaction conditions.
For instance, computational modeling can help in understanding the subtle non-covalent interactions between a catalyst and a substrate that govern enantioselectivity. acs.org This knowledge can then be used to design new catalysts with improved performance. Furthermore, computational screening of virtual libraries of potential catalysts can accelerate the discovery of new and effective catalytic systems, reducing the time and resources required for experimental work.
Exploration of Novel Reactivity Patterns and Derivatizations
The unique electronic properties of the trifluoromethyl group in this compound open up avenues for exploring novel reactivity patterns and creating a diverse range of derivatives. The strong electron-withdrawing nature of the CF3 group can influence the reactivity of the adjacent ester and phenyl groups, enabling chemical transformations that may not be possible with non-fluorinated analogues.
Q & A
Q. What are the established synthetic routes for Methyl 3,3,3-Trifluoro-2-phenylpropionate, and how do reaction conditions influence yield?
this compound (CHFO) is typically synthesized via esterification of the corresponding propionic acid derivative. Key steps include:
- Trifluoromethylation : Introducing the -CF group using reagents like trifluoroacetic anhydride or trifluoromethylation agents under anhydrous conditions.
- Esterification : Reacting the acid with methanol in the presence of a catalyst (e.g., HSO or DCC). Reaction optimization requires strict control of temperature (0–25°C) and solvent choice (e.g., THF or DMF). Yields vary significantly with stoichiometric ratios; excess methanol improves esterification efficiency .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- NMR Spectroscopy : and NMR are critical for verifying trifluoromethyl and phenyl group positions. The -CF group typically appears as a singlet at ~-65 ppm in NMR .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (218.18 g/mol) and fragmentation patterns.
- Chromatography : HPLC or GC-MS assesses purity, with trifluoro derivatives often requiring reverse-phase columns for optimal separation .
Q. What role does this compound serve as an intermediate in pharmaceutical research?
This compound is a precursor for bioactive molecules, particularly in fluorinated drug candidates. Its trifluoromethyl group enhances metabolic stability and binding affinity. For example, it has been used to synthesize trifluoro-hydroxypropionate derivatives with potential antiviral or enzyme-inhibitory activity .
Advanced Research Questions
Q. How can researchers address enantiomeric resolution challenges in derivatives of this compound?
Enantioselective synthesis or resolution often employs biocatalysts. For example, Klebsiella oxytoca amidase has been used to hydrolyze racemic mixtures of trifluoro-hydroxypropionamides, achieving >98% enantiomeric excess (ee) for (R)- and (S)-enantiomers. Key steps include:
Q. What factors influence the stability of this compound under experimental storage conditions?
Stability is affected by:
- Moisture : Hydrolysis of the ester group occurs in aqueous media, requiring anhydrous storage (e.g., molecular sieves).
- Temperature : Decomposition accelerates above 25°C; long-term storage at 4°C is recommended .
- Light : UV exposure may degrade the phenyl group; amber vials are advised for light-sensitive experiments .
Q. How can conflicting data on synthetic yields be resolved when scaling up this compound production?
Contradictions often arise from:
- Catalyst Inconsistencies : Trace metal impurities in catalysts (e.g., Pd/C) can alter reaction pathways.
- Solvent Purity : Residual water in solvents reduces trifluoromethylation efficiency. Mitigation strategies include rigorous solvent drying, catalyst pre-treatment, and DOE (Design of Experiments) to optimize parameters like stirring rate and temperature gradients .
Q. What advanced methods are used to quantify trace impurities in this compound batches?
- LC-MS/MS : Detects sub-ppm levels of hydrolyzed byproducts (e.g., 3,3,3-trifluoro-2-phenylpropionic acid).
- X-ray Crystallography : Resolves structural anomalies in crystalline samples, particularly for polymorph identification .
Q. How can reaction conditions be optimized to minimize racemization during derivatization?
Racemization is mitigated by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
